2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile CAS number and molecular weight
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile CAS number and molecular weight
An In-Depth Technical Guide to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a multifaceted heterocyclic compound of significant interest within medicinal chemistry and drug discovery. Its molecular architecture, which combines a reactive 2-chloropyrimidine core with an ether-linked acetonitrile functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrimidine nucleus is a cornerstone in the development of a wide array of pharmaceuticals, renowned for its presence in compounds exhibiting diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] The strategic incorporation of a chloro-substituent at the 2-position offers a prime site for further chemical modification, while the (oxy)acetonitrile side chain can engage in various molecular interactions, potentially enhancing the binding affinity and efficacy of derivative compounds.
While a specific CAS number for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is not publicly available, indicating its status as a novel or non-commercialized compound, its molecular formula is C₆H₄ClN₃O. The molecular weight can be calculated based on its constituent atoms.
Physicochemical Properties and Data
Due to the compound's novelty, experimentally determined physicochemical data is not available. However, based on its structure, the following properties can be predicted.
| Property | Value | Source |
| CAS Number | Not available | N/A |
| Molecular Formula | C₆H₄ClN₃O | Calculated |
| Molecular Weight | 169.57 g/mol | Calculated |
| IUPAC Name | 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile | N/A |
Proposed Synthesis Pathway
The synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of aryl ethers.[6][7] This approach is analogous to the well-established Williamson ether synthesis.[8][9][10][11][12] The proposed reaction involves the coupling of a hydroxyl-substituted pyrimidine with an activated haloacetonitrile. An alternative and more likely pathway, given the higher reactivity of the 2-chloro position on the pyrimidine ring to nucleophilic attack, involves the reaction of 2-chloro-5-hydroxypyrimidine with a suitable acetonitrile synthon.
A plausible and efficient route would involve the reaction of 2-chloro-5-hydroxypyrimidine with chloroacetonitrile in the presence of a base. The base deprotonates the hydroxyl group of the pyrimidine, forming a more nucleophilic phenoxide that can then displace the chloride from chloroacetonitrile.
Experimental Protocol: Synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile
Materials:
-
2-Chloro-5-hydroxypyrimidine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile (anhydrous) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-hydroxypyrimidine (1 equivalent) and anhydrous acetonitrile or DMF.
-
Base Addition: Add potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handled with extreme care) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrimidinoxide salt.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by TLC. The reaction is expected to complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, quench the reaction carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The title compound, 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile, serves as a valuable intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.
-
Kinase Inhibitors: The 2-chlorine atom is susceptible to nucleophilic displacement, allowing for the introduction of various amine-containing fragments. This is a common strategy in the design of kinase inhibitors for oncology, where the pyrimidine core can mimic the adenine of ATP and bind to the hinge region of the kinase.
-
Antiviral Agents: Pyrimidine derivatives are well-known for their antiviral activities. The structural features of this compound could be elaborated to design inhibitors of viral enzymes such as polymerases or proteases.[2]
-
Antibacterial Agents: The pyrimidine ring is also present in several antibacterial drugs. Further derivatization of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile could lead to the discovery of novel antibacterial agents with unique mechanisms of action.[1]
The general pharmacological importance of pyrimidine derivatives is well-documented, with applications spanning anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities.[3][4][5]
Logical Relationship of Compound to Therapeutic Area
Caption: Relationship between the structural features of the title compound and its potential therapeutic applications.
Safety and Handling
Given that 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a novel compound, a comprehensive safety profile is not available. However, based on the proposed starting materials and the final product's functional groups, the following precautions should be taken.
Reactant Safety Information:
| Compound | CAS Number | Key Hazards |
| 2-Chloropyrimidine | 1722-12-9 | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[17][18][19][20][21][22][23][24] |
| 5-Hydroxypyrimidine | 26456-59-7 | May cause skin, eye, and respiratory irritation.[25][26][27] |
| Chloroacetonitrile | 107-14-2 | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. A lachrymator.[13][14][28][29][30][31][32] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[31]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile represents a promising, albeit currently non-commercial, building block for the development of novel therapeutics. Its synthesis is achievable through established organic chemistry principles, primarily nucleophilic aromatic substitution. The inherent reactivity of the 2-chloropyrimidine core, combined with the electronic properties of the oxyacetonitrile substituent, makes it a highly attractive scaffold for library synthesis in drug discovery programs targeting a wide range of diseases. As with all novel chemical entities, appropriate safety precautions must be taken during its synthesis and handling.
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